molecular formula C22H18N2O3 B3454483 N-[3-(1,3-benzoxazol-2-yl)phenyl]-3-ethoxybenzamide

N-[3-(1,3-benzoxazol-2-yl)phenyl]-3-ethoxybenzamide

Cat. No.: B3454483
M. Wt: 358.4 g/mol
InChI Key: NNLIRLDPIDPJJO-UHFFFAOYSA-N
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Description

N-[3-(1,3-benzoxazol-2-yl)phenyl]-3-ethoxybenzamide is a complex organic compound that belongs to the class of benzoxazole derivatives.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(1,3-benzoxazol-2-yl)phenyl]-3-ethoxybenzamide typically involves the cyclization of 2-aminophenol with appropriate aldehydes or acids under various reaction conditions. One common method involves the reaction of 2-aminophenol with an aldehyde in the presence of a catalyst such as nano-ZnO in dimethylformamide at elevated temperatures . Another method involves the use of N-cyano-N-phenyl-p-toluene sulfonamide as a reactant with 2-aminophenol in the presence of a boron trifluoride etherate catalyst and 1,4-dioxane as a solvent .

Industrial Production Methods

Industrial production of benzoxazole derivatives often employs scalable synthetic routes that ensure high yields and purity. These methods may include the use of metal catalysts, ionic liquid catalysts, and other advanced techniques to optimize the reaction conditions and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

N-[3-(1,3-benzoxazol-2-yl)phenyl]-3-ethoxybenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted benzoxazole derivatives .

Scientific Research Applications

N-[3-(1,3-benzoxazol-2-yl)phenyl]-3-ethoxybenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[3-(1,3-benzoxazol-2-yl)phenyl]-3-ethoxybenzamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the disruption of cellular processes in microorganisms or cancer cells. The exact molecular targets and pathways can vary depending on the specific biological activity being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[3-(1,3-benzoxazol-2-yl)phenyl]-3-ethoxybenzamide is unique due to its specific structural features, which confer distinct biological activities. Its ethoxybenzamide moiety may enhance its solubility and bioavailability compared to other benzoxazole derivatives .

Properties

IUPAC Name

N-[3-(1,3-benzoxazol-2-yl)phenyl]-3-ethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N2O3/c1-2-26-18-10-6-7-15(14-18)21(25)23-17-9-5-8-16(13-17)22-24-19-11-3-4-12-20(19)27-22/h3-14H,2H2,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNLIRLDPIDPJJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC(=C1)C(=O)NC2=CC=CC(=C2)C3=NC4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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